tert-Butyl (5-nitropyrimidin-2-yl)carbamate
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Overview
Description
tert-Butyl (5-nitropyrimidin-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-nitropyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-nitropyrimidin-2-yl)carbamate typically involves the reaction of 5-nitropyrimidine-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired carbamate product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-nitropyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 5-Aminopyrimidine-2-ylcarbamate.
Hydrolysis: 5-Nitropyrimidine-2-amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (5-nitropyrimidin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-nitropyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The carbamate moiety can be hydrolyzed to release the active amine, which can interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- 5-Nitropyrimidine-2-amine
- N-Boc-protected amines
Uniqueness
tert-Butyl (5-nitropyrimidin-2-yl)carbamate is unique due to the presence of both a nitro group and a carbamate moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl N-(5-nitropyrimidin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c1-9(2,3)17-8(14)12-7-10-4-6(5-11-7)13(15)16/h4-5H,1-3H3,(H,10,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNKVVVWEZXQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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